[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-20-13-4-2-5-14(9-13)22-11-17(19)23-10-12-8-16(24-18-12)15-6-3-7-21-15/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEENNNIYKCGHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate typically involves a multi-step process. One common method includes the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . The furan ring can be introduced via a cyclization reaction involving furan derivatives . The final step often involves esterification to attach the methoxyphenoxy group to the isoxazole-furan scaffold .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly catalysts and reagents to ensure a sustainable production process.
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Isoxazolines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Pharmacological and Functional Insights
Heterocyclic Core Influence :
- Oxazole vs. Triazole : Oxazole derivatives (e.g., target compound) may exhibit different metabolic stability compared to triazole analogs due to reduced susceptibility to enzymatic degradation .
- Thioether vs. Ester Linkages : Thioether-containing compounds like Tryfuzol® show enhanced radical scavenging (antioxidant activity), while ester linkages in the target compound may confer hydrolytic lability under physiological conditions .
- Substituent Effects: 3-Methoxy vs. Aromatic vs. Aliphatic Substituents: Phenyl groups (e.g., in Tryfuzol®) contribute to π-π interactions in biological targets, whereas sodium salts (e.g., ) improve aqueous solubility for injectable formulations .
Physicochemical Properties
- Solubility : The sodium salt in is water-soluble (>10 mg/mL), whereas the target compound’s ester group likely reduces solubility in aqueous media .
- Stability : Ester groups (target compound) are prone to hydrolysis under acidic/basic conditions, whereas thioether linkages (Tryfuzol®) offer greater stability .
Biological Activity
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure includes a furan ring, an oxazole moiety, and a methoxyphenoxyacetate group. Its molecular formula is with a molecular weight of approximately 287.3 g/mol. The unique combination of these functional groups suggests a diverse range of biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxazole Ring : Utilizing appropriate precursors to create the oxazole structure.
- Coupling Reaction : The furan derivative is coupled with the methoxyphenoxyacetate under specific catalytic conditions to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing oxazole rings have shown significant antiproliferative effects against various cancer cell lines. In one study, compounds demonstrated IC50 values ranging from µM to µM against different cancer types, indicating potent activity compared to standard chemotherapeutics .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 0.05 |
| Compound B | MDA-MB-231 (Breast Cancer) | 0.02 |
| Compound C | HeLa (Cervical Cancer) | 0.03 |
Antimicrobial Activity
In addition to anticancer properties, this compound has exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 4.69 |
| S. aureus | 5.64 |
| C. albicans | 16.69 |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The oxazole ring is known to interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells.
- Cell Signaling Modulation : The presence of the methoxy group may enhance lipophilicity, allowing better membrane penetration and modulation of signaling pathways related to cell growth and survival.
Case Studies
A notable case study investigated the compound's effects on A549 lung cancer cells, revealing that treatment led to increased caspase-3 activation—a marker for apoptosis—indicating that the compound induces programmed cell death effectively . Additionally, in a study involving bacterial strains, the compound demonstrated significant inhibition zones in disk diffusion assays, confirming its antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
